molecular formula C10H13NO2 B13879988 Methyl 2-propylisonicotinate

Methyl 2-propylisonicotinate

Cat. No.: B13879988
M. Wt: 179.22 g/mol
InChI Key: OFRVBOAKBNDKFE-UHFFFAOYSA-N
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Description

Methyl 2-propylisonicotinate is an organic compound belonging to the class of nicotinates It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol and the 2-position of the pyridine ring is substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-propylisonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Isonicotinic acid+MethanolAcid catalystMethyl isonicotinate\text{Isonicotinic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{Methyl isonicotinate} Isonicotinic acid+MethanolAcid catalyst​Methyl isonicotinate

To introduce the propyl group at the 2-position, a Friedel-Crafts alkylation reaction can be employed. This involves the reaction of methyl isonicotinate with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts can enhance the yield and purity of the final product. Additionally, solvent recovery and recycling can be implemented to reduce waste and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-propylisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Propylisonicotinic acid.

    Reduction: Methyl 2-propylisonicotinol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-propylisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of agrochemicals and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-propylisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid, which can then interact with biological receptors or enzymes. The propyl group at the 2-position may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.

    Methyl isonicotinate: Similar to Methyl 2-propylisonicotinate but without the propyl substitution.

    Ethyl nicotinate: An ethyl ester of nicotinic acid, used in similar applications as Methyl nicotinate.

Uniqueness

This compound is unique due to the presence of the propyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-propylpyridine-4-carboxylate

InChI

InChI=1S/C10H13NO2/c1-3-4-9-7-8(5-6-11-9)10(12)13-2/h5-7H,3-4H2,1-2H3

InChI Key

OFRVBOAKBNDKFE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C(=O)OC

Origin of Product

United States

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